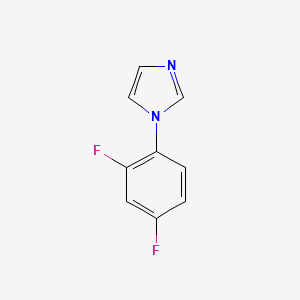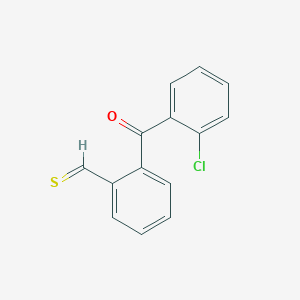
2-(2-Chlorobenzoyl)benzothialdehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorobenzoyl)benzothialdehyde is an organic compound with the molecular formula C14H9ClOS It is a derivative of benzothialdehyde, where a chlorobenzoyl group is attached to the second position of the benzothialdehyde ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzoyl)benzothialdehyde typically involves the reaction of 2-chlorobenzoyl chloride with benzothialdehyde. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chlorobenzoyl)benzothialdehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothialdehyde derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorobenzoyl)benzothialdehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorobenzoyl)benzothialdehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chlorobenzoyl chloride
- Benzothialdehyde
- 2-Chlorobenzaldehyde
Uniqueness
2-(2-Chlorobenzoyl)benzothialdehyde is unique due to the presence of both a chlorobenzoyl group and a benzothialdehyde moiety in its structure. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its individual components.
Eigenschaften
Molekularformel |
C14H9ClOS |
|---|---|
Molekulargewicht |
260.7 g/mol |
IUPAC-Name |
2-(2-chlorobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9ClOS/c15-13-8-4-3-7-12(13)14(16)11-6-2-1-5-10(11)9-17/h1-9H |
InChI-Schlüssel |
SDQRMSOIJOSODI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=S)C(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl benzo[d]isothiazole-6-carboxylate](/img/structure/B13000634.png)
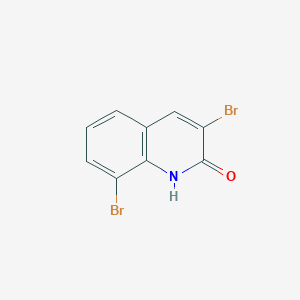
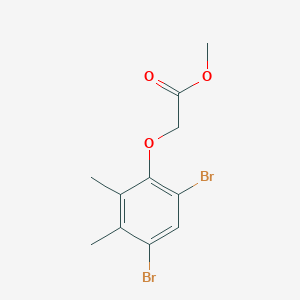
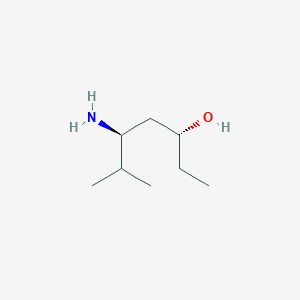

![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride](/img/structure/B13000665.png)
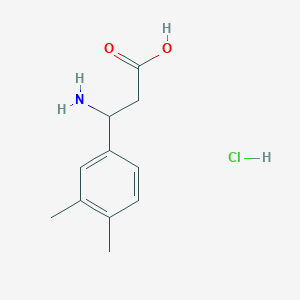

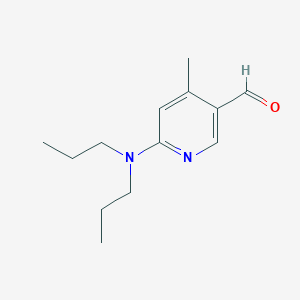
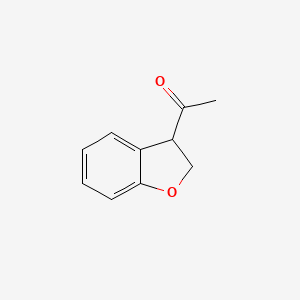
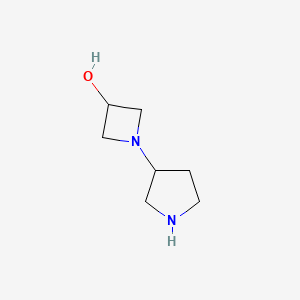
![Ethyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B13000697.png)

